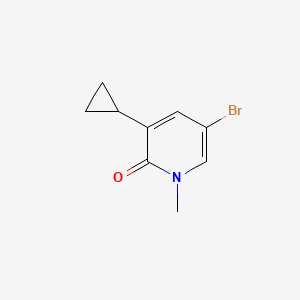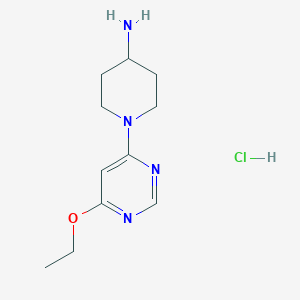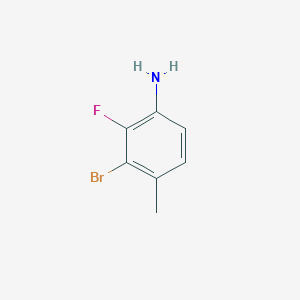
2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is a biochemical compound that plays a critical role in the development and synthesis of antiviral drugs. It is primarily used for research purposes and acts as a precursor of nucleoside analogues in antiretroviral therapies to combat diseases such as HIV. The compound has a molecular formula of C31H31N3O5 and a molecular weight of 525.60 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine typically involves the protection of hydroxyl groups in nucleosides. The process begins with the selective protection of the 2’ and 3’ hydroxyl groups using isopropylidene groups. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acidic catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product. The process involves stringent quality control measures to ensure the consistency and reliability of the compound for research purposes .
化学反応の分析
Types of Reactions
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trityl and isopropylidene groups can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different protective groups .
科学的研究の応用
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of nucleoside analogues.
Biology: Plays a role in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Utilized in the development of antiviral drugs, particularly for HIV treatment.
Industry: Employed in the production of pharmaceuticals and biochemical research
作用機序
The mechanism of action of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine involves its conversion into active nucleoside analogues. These analogues mimic natural nucleosides and are incorporated into viral DNA during replication. This incorporation disrupts the viral replication process, thereby inhibiting the proliferation of the virus. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: Used as chiral auxiliaries in Michael and Aldol addition reactions.
1,23,5-Di-O-isopropylidene-alpha-D-xylofuranose: Another compound with protective isopropylidene groups used in carbohydrate chemistry.
Uniqueness
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is unique due to its specific protective groups that allow for selective reactions and its role as a precursor in the synthesis of antiviral nucleoside analogues. Its ability to inhibit viral replication makes it a valuable compound in medicinal chemistry and antiviral drug development.
特性
分子式 |
C31H35N3O5 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1,3-diazinan-4-one |
InChI |
InChI=1S/C31H35N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-27,29,33H,18-19,32H2,1-2H3,(H,34,35)/t23?,24-,25?,26-,27+,29?/m1/s1 |
InChIキー |
MUPNHLGUVXHISC-SHMLRXTESA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
正規SMILES |
CC1(OC2C(OC(C2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


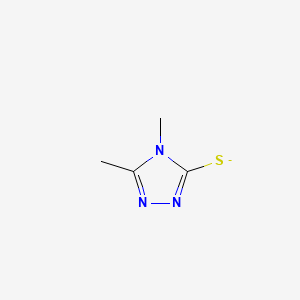


![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
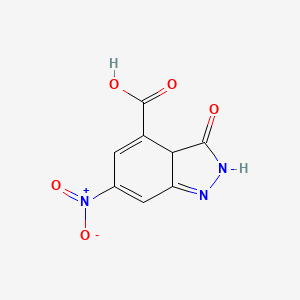
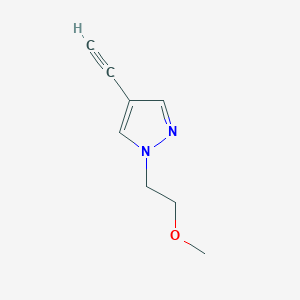

![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
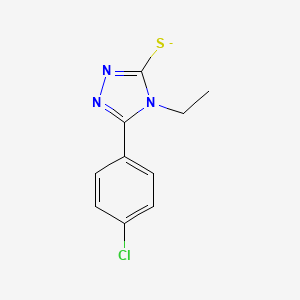
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
